Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate
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Overview
Description
Scientific Research Applications
Synthesis Processes and Chemical Reactions
The chemical compound Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate is involved in various synthesis processes and chemical reactions. For example, Grigoryan et al. (2011) describe the synthesis of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a related compound, from ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent. This synthesis includes a reaction that occurs exclusively at the ethylene bond, leading to the creation of benzo[h]quinazolines and other compounds (Grigoryan et al., 2011).
Biotechnological Applications
In the field of biotechnology, the compound plays a role in enzymatic reactions. Yamamoto et al. (2002) investigated the synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate from a related ethyl compound using Escherichia coli cells expressing a secondary alcohol dehydrogenase (Yamamoto et al., 2002).
Advanced Material Research
In the field of advanced materials, the compound is used in the synthesis of specialized chemicals. For instance, Jin and Zhang (2011) utilized it in the enzymatic preparation of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for the synthesis of cholesterol-lowering drugs (Jin & Zhang, 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, compounds like this compound are used as intermediates in drug synthesis. Vitvitskaya et al. (1981) discuss the synthesis of Ethyl cyanoethylphenylacetate, an intermediate in drug synthesis, from related ethyl compounds (Vitvitskaya et al., 1981).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-cyano-2-(2-cyanoethyl)-2-(cyclopropanecarbonyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-13(18)14(7-3-9-15,8-4-10-16)12(17)11-5-6-11/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVLGOJMYPTSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)(CCC#N)C(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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